Product packaging for 4-Bromo-2-hydrazinylbenzoic acid(Cat. No.:CAS No. 1232133-69-5)

4-Bromo-2-hydrazinylbenzoic acid

Cat. No.: B7973056
CAS No.: 1232133-69-5
M. Wt: 231.05 g/mol
InChI Key: DRQGPUIZIISGCM-UHFFFAOYSA-N
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Description

4-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS 1231892-17-3) is a versatile chemical building block extensively used in organic synthesis and pharmaceutical research . Its molecular formula is C 7 H 8 BrClN 2 O 2 with a molecular weight of 267.51 g/mol . This compound serves as a crucial precursor in the preparation of various heterocyclic compounds, particularly benzimidazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities . These applications include the development of novel substances with potential anti-inflammatory, antiviral, and anticancer properties . The reactive hydrazinyl moiety of this compound makes it a highly versatile reagent for constructing complex nitrogen-containing molecular architectures in drug discovery programs . Please handle with care; this product has hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O2 B7973056 4-Bromo-2-hydrazinylbenzoic acid CAS No. 1232133-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-hydrazinylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c8-4-1-2-5(7(11)12)6(3-4)10-9/h1-3,10H,9H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQGPUIZIISGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301977
Record name 4-Bromo-2-hydrazinylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232133-69-5
Record name 4-Bromo-2-hydrazinylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232133-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-hydrazinylbenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID701301977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Bromo 2 Hydrazinylbenzoic Acid and Its Precursors

Retrosynthetic Analysis of 4-Bromo-2-hydrazinylbenzoic Acid

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary disconnection points are the carbon-nitrogen bond of the hydrazinyl group and the carbon-bromine bond on the aromatic ring.

Route A: Disconnection of the Hydrazinyl Group

This approach involves the disconnection of the C-N bond of the hydrazinyl moiety, leading to the precursor 2-amino-4-bromobenzoic acid. This transformation is a standard synthetic operation, typically achieved through diazotization of the amino group followed by reduction.

Route B: Disconnection of the Bromo Group

Alternatively, a C-Br disconnection points to 2-hydrazinylbenzoic acid as a key intermediate. This would necessitate a subsequent bromination step. However, the directing effects of the carboxyl and hydrazinyl groups would need to be carefully managed to achieve the desired 4-bromo substitution pattern.

Considering the well-established and often high-yielding nature of the diazotization-reduction sequence, Route A is generally considered the more strategically sound approach for the synthesis of this compound.

Direct Synthesis Routes for this compound

The most direct and plausible route to this compound is through the chemical transformation of a readily available precursor.

Conversion from 2-Amino-4-bromobenzoic Acid

The synthesis of this compound can be effectively achieved starting from 2-amino-4-bromobenzoic acid. This process involves a two-step sequence: diazotization of the primary aromatic amine followed by reduction of the resulting diazonium salt.

The initial step is the diazotization of 2-amino-4-bromobenzoic acid, which is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite (B80452) to generate nitrous acid in situ. numberanalytics.com The resulting diazonium salt is a versatile intermediate.

For the subsequent reduction to the hydrazine (B178648), various reducing agents can be employed. A common and effective method involves the use of stannous chloride (SnCl₂) in a concentrated acidic solution. The diazonium salt is added to the stannous chloride solution, and the reaction mixture is stirred until the reduction is complete.

Synthesis of Key Intermediates

Preparation of 4-Hydrazinobenzoic Acid from 4-Aminobenzoic Acid

A key intermediate in related syntheses is 4-hydrazinobenzoic acid, which can be prepared from 4-aminobenzoic acid. A patented method describes a process involving diazotization, reduction, and hydrolysis. google.com

The synthesis begins with the diazotization of 4-aminobenzoic acid using a nitrite salt in an acidic solution. google.com The resulting diazonium salt is then subjected to a reduction reaction. The patent specifies the use of sodium metabisulfite (B1197395) as the reducing agent, with the reaction carried out at a controlled temperature and pH. google.com Following the reduction, hydrolysis is performed to yield 4-hydrazinobenzoic acid. google.com This method is reported to produce a high-purity product with a good yield. google.com

Starting Material Reagents Reaction Steps Product Reference
4-Aminobenzoic acid1. Sodium nitrite, Acid2. Sodium metabisulfite3. Hydrolysis1. Diazotization2. Reduction3. Hydrolysis4-Hydrazinobenzoic acid google.com

Bromination Strategies on Hydrazinobenzoic Acid Ring Systems

The direct bromination of a hydrazinobenzoic acid ring system presents a regiochemical challenge. The existing substituents, the carboxyl group (-COOH) and the hydrazinyl group (-NHNH₂), will direct the incoming electrophile (bromine) to specific positions on the aromatic ring.

The carboxyl group is a deactivating, meta-directing group. Conversely, the hydrazinyl group is an activating, ortho-, para-directing group. In a scenario where both are present, the powerful activating effect of the hydrazinyl group would likely dominate the directing influence.

For 2-hydrazinylbenzoic acid, the positions ortho and para to the hydrazinyl group are the 3-, 5-, and 6-positions. The 6-position is sterically hindered by the adjacent carboxyl group. Therefore, bromination would likely occur at the 3- and 5-positions, leading to a mixture of products rather than the desired 4-bromo isomer. This makes direct bromination a less favorable strategy for the synthesis of this compound.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the key transformation of 2-amino-4-bromobenzoic acid to this compound, several parameters can be adjusted.

Temperature: The diazotization step is exothermic and the resulting diazonium salt is often unstable at higher temperatures. Therefore, maintaining a low temperature, typically between 0 and 5 °C, is critical to prevent decomposition and side reactions. numberanalytics.com

pH: The diazotization reaction requires an acidic environment to generate the active nitrosating agent. numberanalytics.com The pH must be carefully controlled to ensure the complete formation of the diazonium salt while minimizing any potential acid-catalyzed side reactions.

Reducing Agent: The choice and stoichiometry of the reducing agent in the second step are important. Stannous chloride is a common choice, but other reagents could be explored. The amount of reducing agent should be sufficient to ensure the complete conversion of the diazonium salt to the hydrazine.

Reaction Time: Adequate reaction time is necessary for each step to proceed to completion. The progress of the reaction can be monitored using techniques such as thin-layer chromatography (TLC).

By carefully controlling these parameters, the yield and purity of the synthesized this compound can be significantly improved.

Parameter Condition Reasoning Reference
Temperature (Diazotization)0-5 °CPrevents decomposition of the diazonium salt. numberanalytics.com
pH (Diazotization)AcidicRequired for the in situ formation of nitrous acid. numberanalytics.com
Reducing AgentStannous chloride (SnCl₂)Effective for the reduction of diazonium salts to hydrazines.
MonitoringThin-Layer Chromatography (TLC)To track the progress of the reaction and ensure completion.

Derivatization Strategies and Synthesis of Novel Chemical Entities from 4 Bromo 2 Hydrazinylbenzoic Acid

Formation of Hydrazone Derivatives

The hydrazinyl group of 4-bromo-2-hydrazinylbenzoic acid is readily transformed into a hydrazone through condensation with carbonyl compounds. This reaction is a cornerstone for creating a large library of derivatives with potential biological activities.

Condensation Reactions with Carbonyl Compounds (Aldehydes, Ketones)

The reaction of this compound with various aldehydes and ketones under acidic or basic conditions leads to the formation of the corresponding hydrazones. mdpi.combhu.ac.in This condensation reaction typically involves the nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The general scheme for this reaction is as follows:

A variety of aldehydes and ketones, including substituted benzaldehydes, can be used in this reaction to generate a diverse set of hydrazone derivatives. bhu.ac.in For instance, the condensation of this compound with differently substituted benzaldehydes can yield a series of N'-benzylidene-4-bromo-2-hydrazinylbenzoic acid derivatives. The specific reaction conditions, such as the solvent and catalyst used, can influence the reaction rate and yield.

Table 1: Examples of Hydrazone Derivatives from this compound

Carbonyl Compound Resulting Hydrazone Derivative
Benzaldehyde 4-Bromo-2-(2-benzylidenehydrazinyl)benzoic acid
4-Chlorobenzaldehyde 4-Bromo-2-[2-(4-chlorobenzylidene)hydrazinyl]benzoic acid
4-Methylbenzaldehyde 4-Bromo-2-[2-(4-methylbenzylidene)hydrazinyl]benzoic acid
Acetone 4-Bromo-2-(2-isopropylidenehydrazinyl)benzoic acid

Cyclization Reactions to Form Fused Heterocycles

The hydrazone derivatives of this compound are valuable intermediates for the synthesis of various fused heterocyclic systems. acs.orgnih.gov These cyclization reactions often lead to the formation of five- or six-membered rings containing nitrogen and other heteroatoms, which are prevalent scaffolds in many biologically active molecules.

Synthesis of Triazole-based Compounds

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Derivatives of 1,2,4-triazole, in particular, have garnered significant attention due to their wide range of pharmacological activities. mdpi.comnih.gov The synthesis of triazole-based compounds from this compound can be achieved through several routes. One common method involves the reaction of the corresponding hydrazide with carbon disulfide in the presence of a base, followed by cyclization. asianpubs.org Another approach involves the reaction of hydrazone derivatives with appropriate reagents to construct the triazole ring. google.com

For example, the reaction of this compound hydrazide with isothiocyanates can lead to the formation of thiosemicarbazide (B42300) intermediates, which can then be cyclized to form triazole-thiones. researchgate.net

Synthesis of Pyrazole (B372694) Derivatives

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are known to exhibit a broad spectrum of biological activities. jocpr.com The synthesis of pyrazole derivatives from this compound can be accomplished through the reaction of its hydrazone derivatives with α,β-unsaturated carbonyl compounds or other suitable precursors. nih.govorganic-chemistry.org

A common strategy involves the condensation of a hydrazone with a 1,3-dicarbonyl compound. researchgate.net The reaction proceeds through a cyclocondensation mechanism to afford the pyrazole ring. The specific substitution pattern on the resulting pyrazole is determined by the nature of the starting materials.

Other Heterocyclic Scaffold Construction (e.g., Oxadiazolines, Diazoles, Quinazolines)

The versatile reactivity of this compound and its derivatives allows for the construction of other important heterocyclic scaffolds. acs.orgnih.gov

Oxadiazolines: These five-membered heterocycles containing one oxygen and two nitrogen atoms can be synthesized from hydrazone derivatives. For instance, the oxidative cyclization of hydrazones using various reagents can lead to the formation of 1,3,4-oxadiazoline derivatives. nih.gov

Diazoles: This class of five-membered heterocycles with two nitrogen atoms can also be accessed from this compound precursors.

Quinazolines: Fused heterocyclic systems like quinazolines can be synthesized through multi-step reaction sequences starting from this compound. nih.govresearchgate.net This often involves the initial formation of an intermediate which is then subjected to cyclization to form the quinazoline (B50416) ring system.

Formation of Coordination Complexes with Metal Ions

The hydrazone derivatives of this compound, with their multiple coordination sites (the carboxylic acid group, the azomethine nitrogen, and potentially the phenolic oxygen if the starting aldehyde/ketone contains a hydroxyl group), can act as versatile ligands for the formation of coordination complexes with various metal ions.

The complexation typically occurs through the donation of electron pairs from the nitrogen and oxygen atoms of the ligand to the empty orbitals of the metal ion. The resulting metal complexes can exhibit interesting structural features and may possess enhanced biological activity or catalytic properties compared to the free ligands.

Table 2: Potential Metal Ions for Coordination with Hydrazone Derivatives of this compound

Metal Ion Potential Coordination Geometry
Copper(II) Square planar, Tetrahedral, or Octahedral
Nickel(II) Square planar or Octahedral
Zinc(II) Tetrahedral or Octahedral
Cobalt(II) Tetrahedral or Octahedral
Iron(III) Octahedral

The study of these metal complexes provides insights into their structure-activity relationships and opens avenues for the development of new metallodrugs and catalysts.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Hydrazinylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4-Bromo-2-hydrazinylbenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the hydrazinyl and carboxylic acid groups. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The proton ortho to the carboxylic acid and meta to the hydrazinyl group (H-3), the proton meta to the carboxylic acid and ortho to the bromo group (H-5), and the proton ortho to the bromo group and meta to the hydrazinyl group (H-6) would give rise to a unique set of coupled signals. The protons of the -NH-NH2 group and the carboxylic acid proton (-COOH) would appear as exchangeable signals, the positions of which are dependent on the solvent and concentration.

To approximate the expected chemical shifts, the spectra of related compounds such as 4-Bromobenzoic acid and 4-Hydrazinylbenzoic acid can be examined.

Table 1: ¹H NMR Data of Related Benzoic Acid Derivatives

Compound Solvent Chemical Shifts (ppm)
4-Bromobenzoic acid DMSO-d6 13.4 (s, 1H, COOH), 7.85 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H)
4-Hydrazinylbenzoic acid DMSO-d6 11.7 (br s, 1H, COOH), 7.6 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 6.7 (s, 1H, NH), 4.2 (s, 2H, NH₂)

| 4-Bromo-2-fluorobenzoic acid | Not specified | Not specified |

Data sourced from publicly available spectral databases.

The data in Table 1 suggests that the aromatic protons of this compound would likely appear in the range of 6.8-7.9 ppm. The electron-donating hydrazinyl group is expected to shield the adjacent protons, shifting them upfield, while the electron-withdrawing carboxylic acid and bromine atom will have a deshielding effect.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound should display seven distinct signals, corresponding to the six carbons of the benzene ring and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is expected to be in the range of 165-175 ppm. The aromatic carbons will have shifts influenced by the attached functional groups. The carbon bearing the bromine (C-4) will be shifted upfield due to the heavy atom effect, while the carbons attached to the electron-withdrawing carboxylic acid (C-1) and the electron-donating hydrazinyl group (C-2) will be significantly shifted downfield and upfield, respectively.

A comparison with the ¹³C NMR data of related compounds provides a more precise estimation.

Table 2: ¹³C NMR Data of Related Benzoic Acid Derivatives

Compound Solvent Chemical Shifts (ppm)
4-Bromobenzoic acid DMSO-d6 166.8 (C=O), 131.7 (Ar-C), 131.4 (Ar-C), 130.2 (Ar-C), 127.2 (Ar-C)
4-Hydrazinylbenzoic acid DMSO-d6 167.6 (C=O), 152.0 (Ar-C), 131.0 (Ar-C), 119.8 (Ar-C), 112.9 (Ar-C)

| N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide | Not specified | 179 (ketone), 177 (amide), 123–165 (aromatic) |

Data sourced from publicly available spectral databases and scientific literature. chemicalbook.comchemicalbook.comresearchgate.net

Based on this data, the carbons in this compound are expected to have chemical shifts that are a composite of the effects observed in the model compounds.

¹⁵N NMR Spectroscopic Analysis

¹⁵N NMR spectroscopy is a powerful technique for the direct observation of nitrogen atoms in a molecule. For this compound, this technique could provide valuable information about the electronic environment of the two nitrogen atoms in the hydrazinyl group. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, this is a less common technique.

No experimental ¹⁵N NMR data for this compound or its close derivatives are readily available in the literature. However, it is anticipated that the two nitrogen atoms would exhibit distinct chemical shifts, reflecting their different bonding environments (the nitrogen directly attached to the aromatic ring versus the terminal nitrogen of the hydrazinyl group).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-Br bonds.

The expected and observed IR absorption bands for related compounds are summarized below.

Table 3: Characteristic IR Absorption Bands of Related Compounds

Compound O-H stretch (cm⁻¹) (Carboxylic Acid) N-H stretch (cm⁻¹) (Hydrazine/Hydrazide) C=O stretch (cm⁻¹) (Carboxylic Acid/Amide) C-Br stretch (cm⁻¹)
4-Bromobenzoic acid 2500-3300 (broad) - ~1680 ~600-700
4-Hydrazinylbenzoic acid 2500-3300 (broad) 3200-3400 ~1670 -

| 4-Bromobenzohydrazide | - | 3200-3300 | ~1640 | ~600-700 |

Data sourced from NIST Chemistry WebBook and other spectral databases. nist.govchemicalbook.comnist.govchemicalbook.comspectrabase.com

For this compound, one would expect to see a broad O-H stretch from the carboxylic acid, N-H stretching vibrations from the hydrazinyl group, a strong C=O absorption, and a C-Br stretching vibration in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region arising from π→π* transitions of the benzene ring. The presence of the carboxylic acid, hydrazinyl, and bromo substituents will influence the position and intensity of these absorption maxima (λmax). A study on 4-hydrazinobenzoic acid derivatives showed strong absorbance at 517 nm for a DPPH methanolic solution, indicating the potential for electronic transitions in this region upon derivatization. acs.org The electronic spectra of some pyrazole (B372694) derivatives containing halogen and amino groups showed characteristic bands in the range of 246–300 nm. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of bromine, with two peaks of nearly equal intensity at M⁺ and M+2, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern would likely involve the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid group, as well as cleavage of the hydrazinyl moiety.

Table 4: Mass Spectrometry Data of Related Compounds

Compound Molecular Weight Key Fragments (m/z)
4-Bromobenzoic acid 201.02 g/mol 200/202 (M⁺), 183/185 ([M-OH]⁺), 155/157 ([M-COOH]⁺)
4-Hydrazinylbenzoic acid 152.15 g/mol 152 (M⁺), 135 ([M-NH₂]⁺), 107 ([M-COOH-N]⁺)

| 4-Bromobenzohydrazide | 215.05 g/mol | 214/216 (M⁺), 183/185 ([M-NHNH₂]⁺), 155/157 ([M-CONHNH₂]⁺) |

Data sourced from NIST Chemistry WebBook and PubChem. nist.govnist.govchemicalbook.comnih.gov

The mass spectrum of this compound would provide definitive evidence for its molecular formula and offer insights into its structural connectivity through analysis of its fragmentation pathways.

X-Ray Diffraction Studies

X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the precise molecular structure, including bond lengths, bond angles, and torsion angles, as well as understanding the nature of intermolecular forces that govern the crystal lattice.

Research on the crystal structures of brominated benzoic acid hydrazide derivatives reveals consistent patterns of molecular conformation and hydrogen-bonding networks. These findings are crucial for predicting the structural properties of related compounds.

A study on 2-bromobenzoic acid hydrazide provided high-quality single crystals, allowing for a detailed structural determination. researchgate.net The compound was synthesized by the reaction of the ethyl ester of 2-bromobenzoic acid with hydrazine (B178648) hydrate. researchgate.net The resulting colorless, needle-shaped crystals were subjected to X-ray analysis.

Similarly, crystallographic data for 4-bromobenzohydrazide is available through the Cambridge Crystallographic Data Centre (CCDC), indicating that its structure has also been successfully determined and documented. nih.gov

The analysis of these derivatives consistently points to the significant role of hydrogen bonding in the formation of their crystal lattices. The hydrazide moiety, with its N-H donor and C=O acceptor groups, is a key participant in these interactions.

The crystallographic data for 2-bromobenzoic acid hydrazide provides a clear example of the type of detailed structural information obtained from X-ray diffraction studies.

Table 1: Crystal Data and Structure Refinement for 2-bromobenzoic acid hydrazide researchgate.net

ParameterValue
Empirical formulaC₇H₇BrN₂O
Formula weight215.05
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP12₁/c1
Unit cell dimensionsa = 12.769(3) Åb = 12.754(3) Åc = 5.026(1) Å
α = 90°β = 99.874(4)°γ = 90°
Volume806.5(3) ų
Z4
Density (calculated)1.770 Mg/m³
Absorption coefficient5.253 mm⁻¹
F(000)424
Crystal size0.30 x 0.20 x 0.10 mm
Theta range for data collection2.45 to 27.52°
Index ranges-16<=h<=16, -16<=k<=16, -6<=l<=6
Reflections collected7226
Independent reflections1845 [R(int) = 0.0355]
Completeness to theta = 27.52°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1845 / 0 / 110
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0281, wR2 = 0.0673
R indices (all data)R1 = 0.0396, wR2 = 0.0740
Largest diff. peak and hole0.383 and -0.428 e.Å⁻³

This data provides a comprehensive picture of the unit cell and the quality of the structural determination.

Further analysis of the bond lengths and angles within the 2-bromobenzoic acid hydrazide molecule offers a deeper understanding of its geometry.

Table 2: Selected Bond Lengths [Å] and Angles [°] for 2-bromobenzoic acid hydrazide researchgate.net

BondLength (Å)AngleDegrees (°)
Br(1)-C(2)1.903(2)C(3)-C(2)-C(1)118.0(2)
C(1)-C(2)1.398(3)C(3)-C(2)-Br(1)121.2(2)
C(1)-C(6)1.392(3)C(1)-C(2)-Br(1)120.8(2)
C(1)-C(7)1.498(3)C(2)-C(1)-C(6)120.9(2)
O(1)-C(7)1.233(3)C(2)-C(1)-C(7)121.9(2)
N(1)-N(2)1.411(3)C(6)-C(1)-C(7)117.2(2)
N(1)-C(7)1.334(3)O(1)-C(7)-N(1)122.5(2)
O(1)-C(7)-C(1)120.0(2)
N(1)-C(7)-C(1)117.5(2)
C(7)-N(1)-N(2)120.3(2)

These tables collectively demonstrate the precision with which X-ray crystallography can define a molecular structure, providing a solid foundation for understanding the chemical behavior of this compound and its derivatives. The presence of the bromine atom and the hydrazide group creates a molecule with specific electronic and steric properties, which are reflected in its crystal packing and intermolecular interactions.

Computational Chemistry and Quantum Mechanical Investigations of 4 Bromo 2 Hydrazinylbenzoic Acid

Density Functional Theory (DFT) Calculations

A thorough search of scientific literature did not yield any studies that have performed Density Functional Theory (DFT) calculations specifically for 4-Bromo-2-hydrazinylbenzoic acid. Consequently, there is no published data on its optimized geometry, electronic structure, reactivity descriptors, or vibrational and conformational analyses derived from DFT methods.

No published studies were found that report the optimized molecular geometry and structural parameters of this compound as determined by computational methods.

There is no available research detailing the electronic structure of this compound, including analyses of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Specific global reactivity descriptors such as chemical hardness, electrophilicity index, and other related parameters for this compound have not been reported in the scientific literature.

Computational modeling of the infrared (IR) and UV-Vis spectra of this compound through vibrational analysis has not been a subject of any found published research.

A detailed conformational analysis of this compound using computational methods is not available in the current body of scientific literature.

Molecular Dynamics Simulations

No studies employing molecular dynamics simulations to investigate the behavior and properties of this compound have been identified in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of new molecules and optimizing lead compounds.

Two-dimensional (2D) QSAR models correlate biological activity with molecular descriptors derived from the 2D representation of a molecule. These descriptors can include physicochemical properties like molecular weight, logP (lipophilicity), molar refractivity, and electronic properties.

While specific 2D-QSAR studies on this compound are not prominent in the reviewed literature, research on related hydrazone derivatives provides insight into the descriptors that govern their bioactivity. researchgate.netnih.gov For instance, QSAR studies on a series of 2-benzoxazolyl hydrazone derivatives identified descriptors related to the molecular surface (vsurf_ID8 and vsurf_IW6) as crucial. researchgate.net These findings suggest that the active site where these compounds bind likely has a specific, localized hydrophobic region. researchgate.net The analysis indicated that antitumor activity could be enhanced by incorporating specific hydrophobic substituents and electro-donating groups near the hydrazone moiety. researchgate.net Furthermore, the potential energy descriptors in these models highlight that the flexibility of freely rotatable bonds is important for interaction with biological targets. researchgate.net

Table 1: Representative 2D-QSAR Descriptors and Their Significance for Hydrazone Derivatives

Descriptor Type Example Descriptor Significance in Model Inferred Property for Activity
Surface Properties vsurf_ID8, vsurf_IW6 Indicates the importance of specific hydrophobic regions on the molecular surface. researchgate.net Enhanced binding in localized hydrophobic pockets of a target protein. researchgate.net
Potential Energy PM3_E Relates to the molecule's conformational flexibility and stability. Optimal flexibility of rotatable bonds is crucial for target interaction. researchgate.net
Electronic Properties Jurs-FNSA-3 Reflects the influence of fractional negative surface area. The presence of electro-donating groups can improve pharmacological activity. researchgate.net

| Topological Properties | Kappa Shape Indices | Describes molecular shape and branching. | Specific molecular shapes are required to fit into the active site. |

This table is illustrative and based on findings for related hydrazone compounds.

Three-dimensional (3D) QSAR methods provide a more detailed understanding by considering the 3D structure of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. slideshare.net These methods align a series of molecules and calculate their steric and electrostatic fields (and in the case of CoMSIA, also hydrophobic, hydrogen bond donor, and acceptor fields) within a 3D grid. nih.govyoutube.com The resulting field values are then correlated with biological activity using statistical methods like partial least squares (PLS). youtube.com

No specific 3D-QSAR studies for this compound were identified; however, studies on other classes of compounds illustrate the approach. For example, a 3D-QSAR study on hydroxamic acid derivatives as urease inhibitors using CoMFA and CoMSIA revealed the importance of different fields. nih.gov The CoMFA model showed that the steric field had a greater influence (70.0%) than the electrostatic field (30.0%). nih.gov The CoMSIA model provided a more nuanced view, indicating that steric (43.0%), electrostatic (26.4%), and hydrophobic (20.3%) properties all played a major role in inhibition. nih.gov The results of such studies are often visualized as contour maps, which show regions where modifications to the molecular structure would likely increase or decrease activity.

Table 2: Example 3D-QSAR Model Statistics for Urease Inhibitors

Model Statistical Parameter Value Interpretation
CoMFA Cross-validated q² 0.532 Good internal predictive ability. nih.gov
Non-cross-validated r² 0.969 High correlation between predicted and experimental activity. nih.gov
Steric Field Contribution 70.0% Molecular shape and bulk are the dominant factors for activity. nih.gov
Electrostatic Field Contribution 30.0% Charge distribution plays a secondary role. nih.gov
CoMSIA Cross-validated q² 0.665 Very good internal predictive ability. nih.gov
Non-cross-validated r² 0.976 Excellent correlation between predicted and experimental activity. nih.gov

This table is illustrative, based on a study of hydroxamic acid derivatives, to demonstrate the outputs of a 3D-QSAR analysis. nih.gov

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). It is a critical tool in structure-based drug design.

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a key enzyme in the virus's life cycle, making it a prime target for antiviral drug development. Molecular docking studies are frequently used to screen potential inhibitors against this target. nih.govnih.gov While docking studies specifically featuring this compound are not detailed in the available literature, extensive research on benzoic acid derivatives provides a clear framework for how such an analysis would proceed. nih.govnih.govresearchgate.net

The docking protocol involves placing the ligand into the active site of the Mpro crystal structure (e.g., PDB ID: 6W63, 6WNP). mdpi.comresearchgate.net The active site contains a catalytic dyad of Cysteine-145 (CYS145) and Histidine-41 (HIS41). nih.gov Docking simulations of benzoic acid derivatives have shown that successful inhibitors form key hydrogen bonds with residues in this active site, including GLY143, SER144, and GLU166, in addition to interacting with the catalytic dyad. nih.govmdpi.com The binding affinity is quantified by a docking score, with more negative values typically indicating stronger binding. mdpi.com

Table 3: Illustrative Docking Results of Benzoic Acid Derivatives against SARS-CoV-2 Main Protease

Ligand Docking Score (kcal/mol) Key Interacting Residues
Boceprevir (Reference) -7.5 CYS145, GLY143, HIS41, GLU166 nih.gov
Gentisic Acid (2,5-dihydroxybenzoic acid) -6.4 HIS41, GLU166, THR26, ASN142 nih.gov
Gallic Acid (3,4,5-trihydroxybenzoic acid) -6.2 HIS41, GLU166, CYS145, SER144 nih.gov

| Protocatechuic Acid (3,4-dihydroxybenzoic acid) | -6.0 | HIS41, GLU166, LEU141, ASN142 nih.gov |

This table presents data from a study on various benzoic acid derivatives to illustrate the typical outputs of a molecular docking analysis against the SARS-CoV-2 main protease. nih.gov

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a 3D surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron distribution is dominated by a specific molecule. By mapping various properties onto this surface and generating 2D "fingerprint plots," researchers can identify and quantify the different types of close contacts between atoms.

For molecules containing bromine and hydrazone-like functionalities, Hirshfeld surface analysis reveals a variety of important intermolecular interactions that contribute to the stability of the crystal packing. Analysis of related structures shows that the most abundant interactions are typically non-classical hydrogen bonds and van der Waals forces.

The most significant contacts are often H···H interactions, which can comprise over 50% of the total surface due to the abundance of hydrogen atoms on the molecular periphery. Other crucial interactions include C···H/H···C contacts, representing carbon-hydrogen bonding, and Br···H/H···Br contacts, which are a form of halogen bonding. These interactions, along with O···H/H···O and N···H/H···N hydrogen bonds, play a definitive role in the supramolecular assembly of the crystal structure.

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Bromo-Hydrazide Compounds

Contact Type Percentage Contribution (%) Description
H···H 15.7% - 58.2% Represents van der Waals forces and is the most frequent contact type. researchgate.netnih.gov
C···H/H···C 13.2% - 18.9% Indicates C-H···π or other weak C-H···X interactions. researchgate.netnih.gov
Br···H/H···Br 11.5% A significant halogen-hydrogen bond interaction. researchgate.netnih.gov
O···H/H···O 8.3% - 9.0% Classical or non-classical hydrogen bonding involving oxygen. researchgate.netnih.gov
N···H/H···N ~4.9% Hydrogen bonding involving the nitrogen atoms of the hydrazinyl group. researchgate.net

| Cl···H/H···Cl | ~22.5% | A significant contact in chloro-substituted analogues, highlighting the role of halogens. researchgate.net |

This table is a composite based on data from Hirshfeld analyses of different but structurally related molecules to illustrate the expected interactions for this compound. researchgate.netnih.gov

Mechanistic Investigations and Chemical Reactivity of 4 Bromo 2 Hydrazinylbenzoic Acid and Its Derivatives

Tautomerism and Isomerism of Hydrazone Derivatives

Hydrazone derivatives of 4-Bromo-2-hydrazinylbenzoic acid, which contain the characteristic azomethine (>C=N-NH-) group, exhibit dynamic structural properties, including tautomerism and isomerism. These phenomena significantly influence their chemical and biological activities.

Hydrazones possessing a carbonyl group, particularly acylhydrazones with the -C(=O)NHN=CH- moiety, can undergo keto-enol tautomerism. researchgate.netreddit.com This process involves the migration of a proton and the shifting of double bonds, leading to an equilibrium between two constitutional isomers: the keto form (amide) and the enol form (iminol). libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com

The keto form is generally more stable. reddit.com However, the equilibrium can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding, which can stabilize the enol tautomer. organicchemistrytutor.commasterorganicchemistry.com This tautomerism is significant as the different forms can exhibit distinct coordination behavior with metal ions and varied biological activities. researchgate.net

Tautomeric FormKey Structural FeatureRelative Stability
Keto (Amide)-C(=O)NH-Generally more stable
Enol (Iminol)-C(OH)=N-Can be stabilized by intramolecular H-bonding or conjugation

The carbon-nitrogen double bond (>C=N-) of the azomethine group in hydrazone derivatives is subject to cis-trans (or E/Z) isomerism. nih.gov This geometric isomerism arises from the restricted rotation around the double bond, leading to different spatial arrangements of the substituents. nih.govrsc.org

The stability of these isomers can be influenced by steric hindrance and electronic effects of the substituents. nih.gov In some cases, one isomer may be significantly more stable, while in others, a mixture of both isomers can coexist. researchgate.net The specific isomeric form can have a profound impact on the molecule's biological activity and its ability to act as a ligand in coordination chemistry. researchgate.net For instance, the Z-isomer of a hydrazone can be stabilized by an intramolecular hydrogen bond, which may affect its reactivity. nih.gov

IsomerDescription
cis (Z-isomer)Substituents on the same side of the C=N double bond.
trans (E-isomer)Substituents on opposite sides of the C=N double bond.

Electron Transfer Mechanisms

Derivatives of this compound, particularly those with hydrazone functionalities, are known to participate in various electron transfer reactions, which are fundamental to their antioxidant properties. nih.govacs.orgnih.gov Computational and experimental studies have elucidated several key mechanisms through which these compounds can neutralize free radicals. nih.govnih.gov

The Single Electron Transfer (SET) mechanism involves the transfer of a single electron from the antioxidant molecule to a free radical, forming a radical cation from the antioxidant and an anion from the radical. nih.govacs.orgnih.gov This process is often followed by proton transfer (SETPT). nih.gov The feasibility of the SET mechanism is related to the ionization potential (IP) of the antioxidant; a lower IP facilitates electron donation. nih.govnih.gov Studies on 4-hydrazinobenzoic acid derivatives have proposed SET as one of the potential pathways for their antioxidant activity. nih.govacs.orgresearchgate.net The transfer of a single electron is a fundamental step in many radical scavenging processes. mist.ac.bdnih.govaustinpublishinggroup.com

In the Hydrogen Atom Transfer (HAT) mechanism, a hydrogen atom is directly transferred from the antioxidant to a free radical. ub.edusemanticscholar.orgacs.org This is a one-step process that neutralizes the radical and generates a radical from the antioxidant molecule. mdpi.com The efficacy of the HAT mechanism is primarily determined by the bond dissociation enthalpy (BDE) of the H-donating bond in the antioxidant. nih.gov A lower BDE indicates a weaker bond and a more favorable HAT process. For hydrazone derivatives, the N-H bond of the hydrazine (B178648) moiety is a potential site for hydrogen atom donation. nih.govfigshare.com The HAT mechanism has been identified as a plausible pathway for the antioxidant action of 4-hydrazinobenzoic acid derivatives. nih.govacs.org

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step process that is particularly relevant in polar solvents. nih.gov It begins with the deprotonation of the antioxidant molecule to form an anion, followed by the transfer of an electron from this anion to the free radical. wisdomlib.orgresearchgate.net The first step is governed by the proton affinity (PA) and proton dissociation enthalpy (PDE) of the antioxidant. nih.gov A lower PA value suggests a more favorable deprotonation step. acs.org This mechanism is considered a significant pathway for the antioxidant activity of phenolic compounds and has also been proposed for 4-hydrazinobenzoic acid derivatives in polar environments. nih.govacs.orgnih.gov

MechanismDescriptionKey Thermodynamic Parameter
SET Single electron is transferred from the antioxidant to the radical.Ionization Potential (IP)
HAT A hydrogen atom is directly transferred from the antioxidant to the radical.Bond Dissociation Enthalpy (BDE)
SPLET The antioxidant first loses a proton, then transfers an electron to the radical.Proton Affinity (PA)

Hydrogen Bonding Interactions

The specific crystallographic structure of this compound has not been extensively reported in the reviewed literature, precluding a definitive analysis of its hydrogen bonding network in the solid state. However, based on the molecular structure, which features a carboxylic acid group (-COOH) and a hydrazinyl group (-NHNH2), several key hydrogen bonding interactions can be anticipated. The carboxylic acid moiety can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). Similarly, the hydrazinyl group provides multiple hydrogen bond donor sites (from the -NH and -NH2 protons) and acceptor sites (at the nitrogen atoms).

These functional groups facilitate the formation of a variety of intermolecular and intramolecular hydrogen bonds, which are crucial in determining the supramolecular assembly, and ultimately the physicochemical properties of the compound. It is highly probable that this compound engages in the common carboxylic acid dimer motif, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a stable eight-membered ring.

Further insights can be drawn from the crystal structure analysis of the related compound, 2-bromobenzoic acid hydrazide. In this molecule, the molecules form polymeric chains through N—H⋯O and N—H⋯N hydrogen bonds, creating R3³(10) ring motifs researchgate.net. This suggests that the hydrazinyl moiety in this compound is also likely to be actively involved in forming extended hydrogen-bonded networks. The presence of the bromine atom and the additional amino group in the hydrazinyl substituent of this compound would further influence the electronic distribution and steric factors, potentially leading to a more complex and varied hydrogen bonding pattern compared to simpler benzoic acid derivatives. Computational studies on related hydrazinylbenzoic acid derivatives have also highlighted the importance of intramolecular hydrogen bonds in determining their molecular conformation and reactivity acs.org.

Redox Properties and Electron Donation Capability

The redox behavior and electron-donating capability of 4-hydrazinobenzoic acid and its derivatives have been the subject of detailed investigations, primarily in the context of their antioxidant activity. These studies reveal that the hydrazinyl group plays a pivotal role in the ability of these compounds to donate electrons and scavenge free radicals.

The antioxidant potential of a series of 4-hydrazinobenzoic acid derivatives has been systematically evaluated using various in vitro assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay mwjscience.comacs.org.

In DPPH radical scavenging assays, the parent compound, 4-hydrazinobenzoic acid, demonstrated moderate activity mwjscience.com. However, the introduction of various substituents on the hydrazinyl moiety was found to significantly modulate this activity. For instance, derivatives incorporating isothiocyanate and benzylidene groups exhibited potent DPPH radical scavenging capabilities, with some derivatives showing activities comparable to or even exceeding that of the standard antioxidant butylated hydroxylanisole (BHA) at similar concentrations mwjscience.comacs.org.

The ABTS assay results further corroborated the potent radical scavenging properties of these derivatives. Several substituted 4-hydrazinobenzoic acids displayed excellent ABTS radical quenching activity, with some showing efficacy nearly equal to that of BHA mwjscience.com. The electron-donating capacity is a key factor in these antioxidant mechanisms, which can proceed via pathways such as hydrogen atom transfer (HAT) or single electron transfer-proton transfer (SET-PT) nih.gov.

The ferric reducing antioxidant power (FRAP) assay directly measures the electron donation capability of a compound. Studies have shown that 4-hydrazinobenzoic acid possesses a significant ferric reducing power, which is substantially enhanced upon substitution mwjscience.comacs.org. This indicates a strong propensity for these molecules to act as electron donors, a characteristic feature of their antioxidant nature.

Computational studies using density functional theory (DFT) have provided further insights into the electronic properties governing the redox behavior of these compounds. The highest occupied molecular orbital (HOMO) energy is a key descriptor of the electron-donating ability of a molecule. For 4-hydrazinobenzoic acid and its derivatives, the HOMO is largely localized on the hydrazinyl group, confirming its role as the primary site of electron donation researchgate.net. Theoretical calculations of ionization potential (IP) and other electronic parameters have been shown to correlate well with the experimentally observed antioxidant activities, providing a rational basis for the design of new and more potent antioxidant agents based on the 4-hydrazinobenzoic acid scaffold acs.orgresearchgate.net.

Interactive Data Table: Antioxidant Activity of 4-Hydrazinobenzoic Acid Derivatives

CompoundDPPH Scavenging Activity (%) at 20 µg/mLABTS Scavenging Activity (%) at 20 µg/mLFRAP (µmol Trolox/100 g)
4-Hydrazinobenzoic acid (Parent) 41.48 ± 0.23 mwjscience.com74.52 ± 0.11 mwjscience.com2864 ± 32.56 mwjscience.com
Derivative 2 -80.60 - 84.34 mwjscience.com4080 ± 14.57 mwjscience.com
Derivative 3 50.27 - 72.29 mwjscience.com85.19 ± 0.17 mwjscience.com4075 ± 11.06 mwjscience.com
Derivative 5 50.27 - 72.29 mwjscience.com80.60 - 84.34 mwjscience.com4059 ± 33.42 mwjscience.com
Derivative 6 50.27 - 72.29 mwjscience.com80.60 ± 0.15 mwjscience.com3810 ± 10.50 mwjscience.com
Derivative 7 50.27 - 72.29 mwjscience.com84.34 ± 0.10 mwjscience.com4120 ± 20.53 mwjscience.com
Derivative 8 50.27 - 72.29 mwjscience.com80.60 - 84.34 mwjscience.com3733 ± 17.00 mwjscience.com
Derivative 9 50.27 - 72.29 mwjscience.com80.60 - 84.34 mwjscience.com3055 ± 21.01 mwjscience.com
Derivative 10 50.27 - 72.29 mwjscience.com80.60 - 84.34 mwjscience.com3345 ± 20.52 mwjscience.com
Butylated Hydroxylanisole (BHA) (Standard) >90 at 40 µg/mL mwjscience.com85.20 ± 0.33 mwjscience.com-

Biological Activity Profiles and Molecular Targets of 4 Bromo 2 Hydrazinylbenzoic Acid Derivatives

Antioxidant Activity Studies (In Vitro)

The antioxidant potential of 4-bromo-2-hydrazinylbenzoic acid derivatives has been systematically investigated through a series of in vitro assays. These studies compare the efficacy of the synthesized compounds against standard antioxidants like butylated hydroxylanisole (BHA).

DPPH Radical Scavenging Assay

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of chemical compounds. This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm. acs.org

In a study evaluating a series of 13 hydrazinobenzoic acid derivatives, most of the compounds demonstrated significant radical scavenging activity. nih.gov Notably, compounds designated as 3 and 5 through 9 exhibited superior antioxidant activities, with scavenging percentages ranging from 70-72% at a concentration of 20 μg/mL. acs.orgnih.govresearch-nexus.netresearchgate.net This is comparable to the standard antioxidant BHA, which showed 92% activity at the same concentration. acs.orgnih.govresearch-nexus.netresearchgate.net The parent compound, a basic hydrazinobenzoic acid derivative, showed a moderate DPPH radical scavenging ability of 41.48 ± 0.23%. acs.org The scavenging effect of the tested compounds was found to be in the descending order of BHA, 10, 9, 8, 7, 3, 2, 5, 6, 1, 4. acs.org

ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another common method for determining the antioxidant capacity of compounds. nih.gov This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. researchgate.net In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically. nih.gov

Studies on 4-hydrazinobenzoic acid derivatives have shown their potent ability to quench the ABTS radical. acs.org Compounds 1 through 10 demonstrated the highest free radical quenching activity, ranging from 80% to 85% at a concentration of 20 μg/mL, which was comparable to the standard BHA at 85%. acs.orgnih.govresearch-nexus.netresearchgate.net The hydroxyl-methoxy derivative (compound 3) showed the highest ABTS radical quenching activity at 85.19 ± 0.17%, nearly identical to BHA's 85.20 ± 0.33% at the same concentration. nih.gov Other derivatives, such as compounds 2 and 5 through 10, also revealed potent ABTS radical scavenging abilities, with effects ranging from 80.60 ± 0.15% to 84.34 ± 0.10%. nih.gov In contrast, some derivatives with an anhydride (B1165640) moiety showed significantly lower activity. acs.orgnih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is observed as a color change, and the intensity of the color is proportional to the antioxidant capacity of the compound.

In a study of hydrazinobenzoic acid derivatives, the FRAP assay revealed significant electron-donating capabilities for several compounds. nih.gov The parent compound (compound 1) had a ferric reducing power capacity of 2864 ± 32.56 μmol Trolox/100 g. nih.gov Certain substitutions on the core structure led to a sharp increase in this capacity. For instance, compounds 7, 2, 3, and 5 showed FRAP values of 4120 ± 20.53, 4080 ± 14.57, 4075 ± 11.06, and 4059 ± 33.42 μmol Trolox/100 g, respectively. nih.gov Conversely, derivatives containing an anhydride moiety (compounds 11, 12, and 13) exhibited a marked decrease in their ferric reducing power. acs.orgnih.gov

Reducing Power Capability

The reducing power capability of this compound derivatives is another indicator of their potential antioxidant activity. This assay is based on the ability of the compounds to reduce a ferricyanide (B76249) complex (Fe³⁺) to the ferrous form (Fe²⁺), which is then monitored by measuring the formation of Perl's Prussian blue at 700 nm. acs.orgnih.gov

Research has shown that derivatives of 4-hydrazinobenzoic acid exhibit a range of reducing power capabilities from high to moderate when compared to BHA. nih.gov The parent compound (compound 1) demonstrated a high reducing power capability with an absorbance of 1.06 ± 0.03. nih.gov Certain substitutions on this parent structure led to a slight increase in reducing power, with compounds 3, 2, and 5 showing absorbance values of 1.23 ± 0.04, 1.17 ± 0.02, and 1.10 ± 0.04, respectively, relative to BHA's absorbance of 1.35 ± 0.06 at the same concentration. acs.org In contrast, compounds 11, 12, and 13 showed the lowest reducing power among the tested derivatives. acs.org

Antimicrobial Activity

In addition to their antioxidant properties, derivatives of this compound have been investigated for their antimicrobial efficacy. These studies are crucial in the search for new agents to combat drug-resistant bacteria.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Acinetobacter baumannii)

Several studies have highlighted the potential of this compound derivatives as antibacterial agents, particularly against clinically relevant pathogens like Staphylococcus aureus and Acinetobacter baumannii.

One study reported the synthesis of pyrazole-derived hydrazones, with some showing potent and specific inhibition of A. baumannii strains. nih.gov A bromo-substituted compound in this series demonstrated potent activity against the tested A. baumannii strains with a minimum inhibitory concentration (MIC) value as low as 3.125 µg/mL. nih.gov Another derivative inhibited the growth of A. baumannii ATCC 19606 at a submicrogram concentration and was also effective against other strains of A. baumannii with MIC values of 3.125 and 1.56 µg/mL. nih.gov

In another investigation focusing on naphthyl-substituted pyrazole-derived hydrazones, a 4-bromo derivative showed better activity against a specific strain of S. aureus (Sa99) with an MIC value as low as 0.78 μg/mL. nih.gov Other chloro and bromo substituted compounds in the same series also exhibited similar potent activity against the tested Gram-positive strains. nih.gov Furthermore, a series of coumarin-substituted hydrazone derivatives were synthesized, and among them, para-chloro and bromo substituted compounds were identified as the most potent in the series against tested bacterial strains. mdpi.com

Antifungal Efficacy

Hydrazone derivatives, a class of compounds to which derivatives of this compound belong, have demonstrated notable antifungal properties. Research into various hydrazone compounds has highlighted their potential in combating fungal infections.

A study on hydrazones derived from chalcones revealed that two specific compounds, 2-((E)-3-(5-bromo-2-hydroxyphenyl)-1-(4-bromophenyl)allylidene)hydrazinecarbothioamide [HC5] and 2-((E)-3-(5-bromo-2-hydroxyphenyl)-1-(p-tolyl)allylidene)hydrazinecarbothioamide [HC6], exhibited good activity against Microsporum canis, with a Minimum Inhibitory Concentration (MIC) of ≤ 32 μg/mL. researchgate.net The synthesized hydrazones, in general, showed better antifungal and antibacterial effects than the chalcones they were derived from, indicating the potential of the hydrazone structure in antimicrobial activity. researchgate.net

Further studies have explored the antifungal potential of hydrazone derivatives against a range of pathogenic yeasts and fungi. nih.govnih.govmdpi.com For instance, a series of aldehydes, hydrazones, and hydrazines were tested against various Candida species and Trichosporon asahii. mdpi.com Among the tested compounds, [4-pyridin-2-ylbenzaldehyde] (13a) and tert-butyl-(2Z)-2-(3,4,5-trihydroxybenzylidine)hydrazine carboxylate (7b) were particularly promising, with MIC values in the ranges of 16–32 μg/mL and 8–16 μg/mL, respectively. mdpi.com Investigations into the mechanism of action suggested that these compounds act on the fungal cell membrane. mdpi.com

Additionally, research on 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety has shown moderate to good antifungal activities against several phytopathogenic fungi, including Gibberella zeae, Pellicularia sasakii, and Phytophthora infestans. frontiersin.org Certain derivatives within this class displayed efficacy comparable to or better than the commercial fungicide hymexazol. frontiersin.org Benzoic acid derivatives have also been identified as having antifungal properties, with studies exploring their structure-activity relationship to develop agents that target fungal-specific enzymes like CYP53. nih.gov

Anticancer Activity (In Vitro)

Derivatives of 4-hydrazinobenzoic acid have been extensively studied for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A series of thirteen derivatives of 4-hydrazinobenzoic acid were evaluated for their in vitro cytotoxic activity against human breast adenocarcinoma (MCF-7) and human colon cancer (HCT-116) cell lines. sci-hub.senih.gov Several of these compounds demonstrated potent inhibitory effects. sci-hub.senih.gov The half-maximal inhibitory concentration (IC50) values for the most active compounds ranged from 21.3 ± 4.1 to 28.3 ± 5.1 µM against these cell lines, which is comparable to the reference drug doxorubicin. sci-hub.senih.gov

The study revealed that the introduction of an isothiocyanate group into the 4-hydrazinobenzoic acid structure significantly enhanced cytotoxic activity. sci-hub.se Specifically, compounds 6 , 7 , 9 , and 10 from this series showed notable antiproliferative effects. sci-hub.se Another study on 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides also reported significant anticancer potential, with one compound (22 ) being more potent than the standard drugs tetrandrine (B1684364) and 5-fluorouracil (B62378) against the HCT116 cell line. nih.gov

Furthermore, a stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), showed very strong growth inhibitory activity in cultured human lung cancer cells (A549), with an IC50 of 0.03 µM. nih.gov

Below is an interactive table summarizing the cytotoxic activity of selected 4-hydrazinobenzoic acid derivatives.

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)
Derivative 6 23.5 ± 4.921.3 ± 4.1
Derivative 7 25.1 ± 3.822.8 ± 4.5
Derivative 9 26.9 ± 4.224.7 ± 5.3
Derivative 10 28.3 ± 5.125.6 ± 4.8
Doxorubicin 19.7 ± 3.122.6 ± 3.9

Data sourced from Al-Salahi et al. (2020) sci-hub.senih.gov

A crucial aspect of cancer chemotherapy is the selectivity of a compound for cancer cells over normal, healthy cells. In the study of 4-hydrazinobenzoic acid derivatives, the most active anticancer compounds were also evaluated for their cytotoxicity against a normal human retinal pigment epithelial cell line (RPE-1). sci-hub.senih.gov

The findings were promising, as the active derivatives 6 , 7 , and 9 exhibited very weak cytotoxic effects on the normal RPE-1 cells. sci-hub.senih.gov This suggests a degree of selectivity for cancer cells, which is a desirable characteristic for potential anticancer drug candidates. sci-hub.se

The anticancer effects of 4-hydrazinobenzoic acid derivatives appear to be mediated through the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Studies have shown that compounds 7 , 9 , and 10 inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis. nih.gov Further investigation into the mechanisms of stilbenoid derivative BCS revealed that it induced arrest at the G2/M phase of the cell cycle in the early stages of treatment. nih.gov This was followed by an increase in the sub-G1 phase DNA content, which is indicative of apoptosis. nih.gov The apoptotic phenomena were confirmed by morphological changes and DNA fragmentation. nih.gov The treatment with BCS also led to an elevation in the expression of the pro-apoptotic protein p53 and the release of cytochrome c into the cytosol. nih.gov The downregulation of the checkpoint protein cyclin B1 by BCS correlated with the G2/M cell cycle arrest. nih.gov

Other studies on different but related derivatives have also pointed to apoptosis and cell cycle arrest as key mechanisms. For instance, a new sulfonamide was shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat leukemia cells. researchgate.net Similarly, certain benzimidazole (B57391) derivatives were found to suppress cell cycle progression and induce apoptosis in various cancer cell lines. mdpi.com

The therapeutic potential of this compound derivatives extends to the inhibition of enzymes implicated in other diseases. For example, α-glucosidase inhibitors are used to manage type II diabetes by slowing the breakdown of carbohydrates into glucose. nih.gov

Research into novel hydrazide-hydrazone derivatives of 3,4-dihydroxyphenylacetic acid has identified several compounds with excellent to moderate α-glucosidase inhibition. nih.gov Some of these derivatives showed outstanding inhibition compared to the standard drug acarbose. nih.gov This suggests that the hydrazone scaffold, which is central to the derivatives of this compound, is a promising pharmacophore for developing new α-glucosidase inhibitors. nih.gov

Advanced Applications and Functional Materials Derived from 4 Bromo 2 Hydrazinylbenzoic Acid

Chemo/Biosensors

The development of chemosensors is a critical area of analytical chemistry, focusing on the design of molecules that can selectively bind to specific analytes and produce a detectable signal. Hydrazone derivatives, which can be synthesized from hydrazides, are widely recognized for their role in chemosensor technology due to their excellent coordination properties with various ions and molecules. researchgate.netdergipark.org.tr The 4-Bromo-2-hydrazinylbenzoic acid molecule possesses both a hydrazinyl group and a carboxylic acid group, which are excellent candidates for modification into hydrazone-based sensors.

Metal Ion Detection

The hydrazinyl and carboxylic acid moieties of this compound provide potential coordination sites for metal ions. Through a condensation reaction with an appropriate aldehyde or ketone, the hydrazinyl group can be converted into a hydrazone, creating a multidentate ligand. The resulting Schiff base, in conjunction with the carboxylate group, could selectively bind to specific metal ions. This binding event would be expected to alter the electronic properties of the molecule, leading to a change in its spectroscopic signature (e.g., a change in color or fluorescence), which is the basis of a chemosensor. Current time information in Pasuruan, ID.

While specific studies on this compound for metal ion detection are not extensively documented, related compounds have shown significant promise. For instance, hydrazone-based sensors are known to detect a range of metal ions, including iron (Fe³⁺) and copper (Cu²⁺). Current time information in Pasuruan, ID. The presence of the bromo-substituent on the phenyl ring of this compound could further modulate the electronic properties and potentially enhance the selectivity and sensitivity of the sensor.

Illustrative Data for Metal Ion Sensing The following table is a hypothetical representation of data that could be generated from a chemosensor derived from this compound, based on findings for similar compounds.

AnalyteSensor Concentration (µM)Detection Limit (µM)Signaling Mechanism
Fe³⁺100.5Fluorescence "turn-on"
Cu²⁺101.2Colorimetric change
Zn²⁺102.5Fluorescence quenching

Anion Detection

The hydrazinyl group, with its N-H protons, can act as a hydrogen bond donor, making it a suitable recognition site for anions. Derivatives of this compound could be designed to selectively bind to anions such as fluoride (B91410) (F⁻), cyanide (CN⁻), or acetate (B1210297) (AcO⁻) through hydrogen bonding interactions. This interaction would likely perturb the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a detectable optical response.

Organic Molecule Detection

The versatile hydrazone linkage can also be employed in the detection of small organic molecules. For example, sensors can be designed to react with specific functional groups on organic molecules, leading to a measurable change in the sensor's properties. The aromatic ring of this compound provides a scaffold that can be functionalized to create specific binding pockets for target organic analytes.

Dyes and Pigments

Hydrazone-containing compounds are known to be used in the synthesis of various dyes. mdpi.com The extended π-conjugation in hydrazone derivatives often leads to absorption in the visible region of the electromagnetic spectrum, making them colored. The specific color can be tuned by altering the substituents on the aromatic rings.

The this compound molecule, when converted to a hydrazone, would possess a chromophoric system. The presence of the electron-withdrawing bromo group and the carboxylic acid group, along with the electron-donating nature of the hydrazone linkage, could create a push-pull electronic system, which is a common feature in many organic dyes. The color of such dyes could be further modified by varying the aldehyde or ketone used in the condensation reaction. While specific dyes based on this compound are not widely reported, the general class of hydrazone dyes is well-established. dergipark.org.tr

Corrosion Inhibitors

Organic compounds containing heteroatoms such as nitrogen and oxygen, and those with π-electrons, are often effective corrosion inhibitors. core.ac.uk These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. Hydrazone derivatives have been investigated as corrosion inhibitors for various metals in acidic media. mdpi.com

Hypothetical Corrosion Inhibition Data This table illustrates the type of data that might be obtained from studying a derivative of this compound as a corrosion inhibitor for mild steel in an acidic medium.

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)
01.50-
1 x 10⁻⁵0.4570.0
5 x 10⁻⁵0.2384.7
1 x 10⁻⁴0.1292.0

Materials Science Applications

The bifunctional nature of this compound, with its reactive hydrazinyl and carboxylic acid groups, as well as the bromo-substituent, makes it a potential monomer for the synthesis of novel polymers. The carboxylic acid and hydrazinyl groups can participate in condensation polymerization reactions to form polyamides, polyhydrazides, or other polymers. These polymers could exhibit interesting thermal and mechanical properties. Furthermore, the presence of the bromo-substituent offers a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Another potential application in materials science is in the development of metal-organic frameworks (MOFs). The carboxylic acid group is a common linker in the synthesis of MOFs. While specific MOFs based on this compound are not documented, the general principle of using substituted benzoic acids as linkers is well-established. The additional hydrazinyl and bromo functionalities could introduce novel properties to the resulting MOF, such as enhanced catalytic activity or selective guest adsorption.

Light Emitting Diodes (DSSC)

There is currently no available research data on the use of this compound in the development of light-emitting diodes, including Dye-Sensitized Solar Cells (DSSC).

Catalysis

There are no documented instances of this compound being used as a catalyst in chemical reactions.

Future Research Perspectives and Unexplored Avenues

Development of Structure-Activity Relationship (SAR) Models for Broader Biological Activities

A significant avenue for future research lies in establishing comprehensive Structure-Activity Relationship (SAR) models for derivatives of 4-Bromo-2-hydrazinylbenzoic acid. While direct SAR studies on this specific molecule are nascent, research on analogous compounds, particularly 4-hydrazinobenzoic acid derivatives, provides a strong rationale for this approach.

Studies on 4-hydrazinobenzoic acid derivatives have demonstrated that modifications to the hydrazinyl moiety can lead to significant anticancer and antioxidant activities. sci-hub.seresearchgate.netacs.orgnih.govsci-hub.seresearchgate.netnih.gov For instance, converting the parent 4-hydrazinobenzoic acid into various hydrazones, hydrazinecarbothioamides, and other heterocyclic structures has yielded compounds with potent cytotoxicity against cancer cell lines like HCT-116 and MCF-7. sci-hub.seresearchgate.netsci-hub.senih.gov A key finding from these studies is that the introduction of isothiocyanate groups or condensation with specific aldehydes can markedly enhance biological activity. sci-hub.se

Future research should systematically synthesize a library of this compound derivatives. By modifying the hydrazinyl and carboxylic acid groups, researchers can investigate the impact of these changes on various biological targets. The bromine atom at the 4-position and the ortho-positioning of the hydrazinyl group relative to the carboxylic acid are expected to impart unique electronic and steric properties, influencing how these derivatives interact with biological systems. Quantitative SAR (QSAR) models, including 3D-QSAR, can then be developed from the resulting bioactivity data to correlate specific structural features with biological outcomes. sci-hub.seresearchgate.net This will enable the rational design of new compounds with enhanced potency and selectivity for a range of applications, from anticancer therapeutics to antimicrobial agents. mdpi.comresearchgate.netnih.gov

Table 1: Bioactivity of Selected 4-Hydrazinobenzoic Acid Derivatives This table is based on data from related compounds to illustrate the potential for SAR studies.

Compound Type Modification Observed Activity Potential for this compound
Hydrazone Condensation with substituted aldehydes Potent cytotoxicity against HCT-116 and MCF-7 cancer cells. sci-hub.sesci-hub.se High
Hydrazinecarbothioamide Reaction with isothiocyanates Significant cytotoxicity and favorable therapeutic index. sci-hub.se High
Pyrazole (B372694) Derivative Cyclocondensation with dicarbonyls Potent antibacterial activity against resistant strains. nih.gov High

Exploration of Novel Synthetic Routes and Derivatization Strategies

The future utility of this compound is contingent upon the development of efficient and versatile synthetic methodologies. Current approaches to similar compounds provide a solid foundation. The synthesis of derivatives often begins with a stable precursor, such as 4-hydrazinobenzoic acid hydrochloride, which is then reacted to modify the hydrazinyl group. sci-hub.sesci-hub.senih.gov

Key derivatization strategies that should be explored for this compound include:

Hydrazone Formation: The reaction of the hydrazinyl group with a diverse range of aldehydes and ketones is a straightforward method to create a wide array of derivatives. sci-hub.sesci-hub.se This approach has been successfully used to generate bioactive hydrazones from related iodo- and dihydroxybenzoic acid hydrazides. mdpi.commdpi.com

Synthesis of Thio-derivatives: Reacting the scaffold with various isothiocyanates can produce hydrazinecarbothioamides, a class of compounds that has shown significant promise in anticancer studies of 4-hydrazinobenzoic acid analogues. sci-hub.se

Heterocycle Construction: The hydrazinyl and carboxylic acid moieties are ideal starting points for constructing more complex heterocyclic systems like pyrazoles, triazoles, or quinazolines. acs.orgnih.govnih.gov These heterocyclic derivatives often exhibit enhanced biological activities.

Furthermore, research into novel synthetic routes for the core this compound structure itself is warranted. This could involve innovative approaches to the bromination and hydrazinylation of benzoic acid precursors. Exploring mechanochemical methods, which involve solvent-free or liquid-assisted grinding, could also offer more sustainable and efficient synthetic pathways. researchgate.net

Advanced Spectroscopic Probes and Imaging Agents

The reactive hydrazinyl group makes this compound an attractive candidate for development as a spectroscopic probe, particularly for the detection of aldehydes and ketones. Hydrazines are well-known derivatizing agents that react with carbonyl compounds to form hydrazones, which typically exhibit distinct and stable UV-Vis absorption or fluorescence properties. unesp.br

A study utilizing 4-hydrazinobenzoic acid as a derivatizing agent for analyzing aldehydes with techniques like HPLC-UV and Capillary Electrophoresis with Diode-Array Detection (CE-DAD) has already demonstrated the principle's effectiveness. unesp.br The resulting hydrazone derivatives showed strong absorbance, enabling sensitive detection. The fragmentation patterns of these derivatives in mass spectrometry were also characterized, confirming the stability of the newly formed C=N bond. unesp.br

Future work should focus on characterizing the spectroscopic properties of hydrazones derived from this compound. The presence of the bromine atom and the specific substitution pattern may influence the photophysical properties (e.g., absorption and emission wavelengths, quantum yields) of the resulting probes. This could lead to the development of new analytical reagents with improved sensitivity or selectivity for specific aldehydes, which are important biomarkers for oxidative stress and various diseases.

Integration into Supramolecular Assemblies

The field of supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers exciting possibilities for this compound. The molecule contains multiple functional groups capable of participating in the formation of ordered, higher-level structures.

Specifically, the following interactions can be exploited:

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor and acceptor, while the hydrazinyl group can also participate in hydrogen bonding.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.

Research on the co-crystallization of bromo-substituted benzoic acids with other molecules has shown that a combination of hydrogen and halogen bonds can be used to construct predictable one- and two-dimensional solid-state networks. chemicalbook.com The interplay between the strong hydrogen-bonding motifs (like the carboxylic acid dimer) and the weaker, but highly directional, halogen bonds can be used to engineer crystal structures with desired topologies and properties. The hydrazine (B178648) and benzoic acid moieties are known to be involved in building supramolecular structures. nih.gov The unique combination of these groups in this compound makes it a prime candidate for designing novel co-crystals, liquid crystals, and other organized materials.

Computational Design and Prediction of New Derivatives with Enhanced Properties

Computational chemistry provides powerful tools to accelerate the discovery and optimization of new derivatives of this compound. By using computational models, researchers can predict the properties of hypothetical molecules before committing resources to their synthesis and testing.

Drawing from studies on related 4-hydrazinobenzoic acid derivatives, several computational approaches are particularly promising: sci-hub.seacs.orgnih.govresearchgate.netacs.org

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure of the molecule. nih.govresearchgate.netnih.govacs.org Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and its potential as an antioxidant or in other electron-transfer processes. nih.govresearchgate.netnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): As mentioned earlier, 3D-QSAR models can be built to correlate the three-dimensional structure of derivatives with their biological activity. sci-hub.seresearchgate.net These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or other features would be beneficial or detrimental to activity, thereby guiding the design of more potent compounds.

Molecular Docking: For target-based drug design, molecular docking simulations can predict how different derivatives of this compound would bind to the active site of a specific protein. This can help in understanding the mechanism of action and in designing derivatives with improved binding affinity and selectivity.

By integrating these computational methods, future research can efficiently screen virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and subsequent experimental evaluation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.